molecular formula C14H16N2O B577623 3-(aminomethyl)-N-(4-methoxyphenyl)aniline CAS No. 1263284-49-6

3-(aminomethyl)-N-(4-methoxyphenyl)aniline

Cat. No. B577623
M. Wt: 228.295
InChI Key: RWRQJZPZLQGQAK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(4-methoxyphenyl)aniline, also known as AMPA, is an organic compound composed of an amine group and an aniline group. It is a white, crystalline solid with a melting point of 108°C. AMPA is a derivative of aniline and is used in various industrial and research applications.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry .
    • Application : This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : The process involves a radical approach paired with a Matteson–CH 2 –homologation .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Field : Medicinal Chemistry .
    • Application : This compound is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
    • Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Results : Quinoline is an essential segment of both natural and synthetic compounds .
  • Monoamine Oxidase-Catalyzed Oxidative Decarboxylation

    • Field : Biochemistry .
    • Application : This compound is used in the monoamine oxidase-catalyzed oxidative decarboxylation of cis- and trans-5-Aminomethyl-3-(4-methoxyphenyl)dihydrofuran-2 (3H)-one .
    • Method : The process involves the intermediacy of an α-Radical .
    • Results : The results of this application are not specified in the source .
  • Multistep Synthesis
    • Field : Organic Chemistry .
    • Application : This compound is used in multistep synthesis .
    • Method : The process involves a nitration, a conversion from the nitro group to an amine, and a bromination .
    • Results : The results of this application are not specified in the source .

properties

IUPAC Name

3-(aminomethyl)-N-(4-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)16-13-4-2-3-11(9-13)10-15/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRQJZPZLQGQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677542
Record name 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-(4-methoxyphenyl)aniline

CAS RN

1263284-49-6
Record name Benzenemethanamine, 3-[(4-methoxyphenyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263284-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)-N-(4-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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